molecular formula C15H14N6O3 B4015889 2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide

Cat. No.: B4015889
M. Wt: 326.31 g/mol
InChI Key: SWIRTPALVKATBH-UHFFFAOYSA-N
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Description

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with a suitable aldehyde to form an intermediate Schiff base, which is then reacted with N-naphthalen-1-ylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide is unique due to its combination of the oxadiazole ring and naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-14(13-15(17)21-24-19-13)20-23-8-12(22)18-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIRTPALVKATBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CON=C(C3=NON=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide
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2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide

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